N-(4-Fluorophenyl)-3-phenyl-propanamide
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Overview
Description
N-(4-Fluorophenyl)-3-phenyl-propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-3-phenyl-propanamide typically involves the reaction of 4-fluoroaniline with 3-phenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)-3-phenyl-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(4-Fluorophenyl)-3-phenyl-propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the effects of fluorine substitution on biological activity .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-phenyl-propanamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-Fluorophenyl)-3-phenyl-propanamide
- N-(4-Chlorophenyl)-3-phenyl-propanamide
- N-(4-Bromophenyl)-3-phenyl-propanamide
Comparison: N-(4-Fluorophenyl)-3-phenyl-propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its analogs with different halogen substitutions (e.g., chlorine or bromine), the fluorine-substituted compound may exhibit different reactivity and binding affinities, making it a distinct and valuable compound for research and industrial applications .
Properties
CAS No. |
5298-86-2 |
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Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) |
InChI Key |
OIWMUPBNVSEYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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